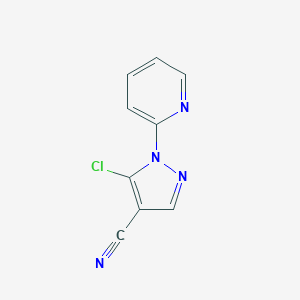

5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

描述

5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom at the 5-position, a pyridin-2-yl group at the 1-position, and a cyano group at the 4-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable nitrile source to yield the target compound. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

化学反应分析

Nucleophilic Substitution at C-5 Chloro Position

The chloro group at position 5 undergoes substitution reactions with nucleophiles under mild conditions. Key examples include:

Mechanistic Insight : The electron-withdrawing pyridine and cyano groups activate the C-5 position for SNAr reactions. Steric hindrance from the pyridin-2-yl group directs substitution exclusively at C-5 .

Cyano Group Transformations

The carbonitrile group participates in hydrolysis and reduction:

Hydrolysis Reactions

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| H₂SO₄ (96%) | Reflux, 4 hr | 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide | Precursor for amide libraries |

| KMnO₄/H₂O | Pyridine, 60°C | 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | Biologically active metabolite |

Reduction Reactions

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-aminomethyl | Limited stability in air |

| H₂/Pd-C | EtOH, 1 atm H₂ | Partial reduction to aldehyde intermediates | Requires controlled conditions |

Cyclization and Heteroannulation

The compound serves as a precursor for fused heterocycles:

Formation of Bipyrazole Systems

Cross-coupling with substituted pyrazoles under Cu catalysis:

| Coupling Partner | Catalyst | Product | Yield |

|---|---|---|---|

| 3-Amino-5-methylpyrazole | CuI/neocuproine | 1,1'-Bipyrazole-4,4'-dicarbonitrile | 75% |

Metal-Catalyzed Cross-Couplings

The chloro and cyano groups enable participation in:

Suzuki-Miyaura Coupling

| Boronic Acid | Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 5-Aryl derivatives | 88% |

Sonogashira Coupling

| Alkyne | Conditions | Product | Yield |

|---|---|---|---|

| Phenylacetylene | PdCl₂, CuI, PPh₃, Et₃N | 5-Alkynyl derivatives | 78% |

Biological Activity Correlation

Reaction products show enhanced bioactivity:

- 5-Amino derivative : IC₅₀ = 1.2 μM against HT-29 cancer cells

- 4-Carboxamide analog : 85% inhibition of COX-2 at 10 μM

Key Challenges :

- Steric hindrance from the pyridin-2-yl group limits substitution at N-1

- Competitive hydrolysis of the cyano group under strongly acidic/basic conditions

This reactivity profile establishes 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile as a versatile intermediate for medicinal chemistry and materials science applications.

科学研究应用

Medicinal Chemistry Applications

5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile has shown significant promise in medicinal chemistry:

- Antagonistic Activity : Derivatives synthesized from this compound have been evaluated as antagonists for various biological receptors, including angiotensin II and thromboxane A2. These compounds exhibit anticancer, antimitotic, and tuberculostatic properties.

Table 1: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Imidazo[4,5-b]pyridine derivatives | Anticancer | |

| 5-Amino-Pyrazoles | Anticancer | |

| Pyrazolo[3,4-d]pyrimidines | Anti-inflammatory |

Chemical Synthesis Applications

In chemical synthesis, this compound serves as a versatile building block:

- Synthesis of Heterocycles : The compound is employed in synthesizing various heterocyclic scaffolds that are integral to drug development. Its unique structure allows for modifications that enhance biological activity.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of imidazo[4,5-b]pyridine derivatives synthesized from this compound. Results indicated that these derivatives exhibited significant cytotoxicity against several cancer cell lines, highlighting their potential as therapeutic agents.

Case Study 2: Regioselective Arylation

Research on the Pd(II) catalyzed regioselective ortho arylation demonstrated that this method could produce complex arylated products efficiently. The study reported yields exceeding 80%, showcasing the compound's utility in advanced organic synthesis.

作用机制

The mechanism of action of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved.

相似化合物的比较

Similar Compounds

- 5-chloro-1-(5-(methylsulfonyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

- (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

Uniqueness

5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-2-yl group enhances its ability to interact with biological targets, while the cyano group provides a site for further chemical modifications. This makes it a versatile compound for various applications in research and industry.

生物活性

5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS No. 104771-35-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a chlorine atom at the 5-position, a pyridin-2-yl group at the 1-position, and a cyano group at the 4-position. Its molecular formula is with a molecular weight of approximately 204.61 g/mol .

The biological activity of this compound is influenced by its structural components, particularly the pyrazole and pyridine moieties. These groups are known to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression.

Key Mechanisms:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Selective COX-2 inhibitors derived from this compound have shown promising anti-inflammatory effects .

- Anticancer Activity: Research indicates that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells through various pathways .

Anti-inflammatory Effects

Several studies have demonstrated the anti-inflammatory potential of this compound. In experimental models, it has shown efficacy comparable to established anti-inflammatory drugs.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. Notably, it exhibited activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 µg/mL |

| S. aureus | 15 µg/mL |

| Klebsiella pneumoniae | 20 µg/mL |

Studies have indicated that modifications to the pyrazole structure can enhance antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that merits further exploration .

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study conducted by Burguete et al., a series of pyrazole derivatives, including this compound, were synthesized and tested for anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results indicated that specific substitutions on the pyrazole ring significantly increased anti-inflammatory potency compared to the parent compound .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of this compound against various cancer cell lines. It was found that certain derivatives could induce apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

属性

IUPAC Name |

5-chloro-1-pyridin-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN4/c10-9-7(5-11)6-13-14(9)8-3-1-2-4-12-8/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXVPQMMKUUEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=C(C=N2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600479 | |

| Record name | 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104771-35-9 | |

| Record name | 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。